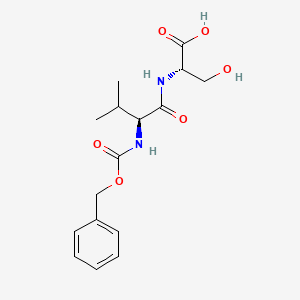
Z-Val-ser-OH
Übersicht
Beschreibung
Z-Val-ser-OH is a biochemical used for proteomics research . It has a molecular formula of C16H22N2O6 and a molecular weight of 338.36 g/mol .
Molecular Structure Analysis
This compound has a molecular formula of C16H22N2O6 and a molecular weight of 338.36 g/mol . The IUPAC name for this compound is (2S)-3-hydroxy-2-[[ (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 338.36 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 9 . The exact mass is 338.14778643 g/mol and the monoisotopic mass is 338.14778643 g/mol . The topological polar surface area is 125 Ų .
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
Z-Val-ser-OH: wird in der Proteomics-Forschung für die Untersuchung von Proteomen verwendet. Proteome sind die Gesamtheit aller Proteine, die von einem Genom, einer Zelle, einem Gewebe oder einem Organismus zu einem bestimmten Zeitpunkt exprimiert werden. This compound kann bei der Vorbereitung von Proben für die Massenspektrometrie-Analyse verwendet werden, ein entscheidender Schritt bei der Identifizierung und Quantifizierung von Proteinen in komplexen biologischen Proben .
Pharmazeutische Forschung
In der pharmazeutischen Forschung spielt This compound eine Rolle bei der Synthese von peptidbasierten Medikamenten. Seine Stabilität und Reaktivität machen es zu einem wertvollen Baustein für die Entwicklung neuer Therapeutika, insbesondere bei der Entwicklung von Proteaseinhibitoren, die zur Behandlung verschiedener Krankheiten eingesetzt werden können .
Chemische Synthese
This compound: ist eine Schlüsselverbindung in der chemischen Synthese, insbesondere im Bereich der organischen Chemie. Es wird zur Synthese komplexer Moleküle durch Peptidbindungsbildung verwendet, die grundlegend ist für die Herstellung verschiedener synthetischer Peptide und Proteine für Forschungs- und therapeutische Zwecke .
Molekularbiologie
In der Molekularbiologie wird This compound zur Untersuchung der Proteinstruktur und -funktion verwendet. Es kann in Peptide eingebaut werden, die zur Untersuchung von Protein-Interaktionen, Enzymaktivitäten und Wirkmechanismen auf molekularer Ebene verwendet werden .
Klinische Studien
This compound: hat potenzielle Anwendungen in klinischen Studien, insbesondere bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Interventionen. Es kann verwendet werden, um Biomarker zur Krankheitsdetektion zu erstellen oder als Bestandteil von Medikamenten-Abgabesystemen, die auf bestimmte Zellen oder Gewebe zielen .
Enzymfunktionsstudien
This compound: ist ein wichtiges Instrument zur Untersuchung von Enzymfunktionen. Es kann als Substrat oder Inhibitor in enzymatischen Reaktionen wirken und so die katalytischen Mechanismen von Enzymen und ihre Rolle in verschiedenen biologischen Prozessen aufklären .
Wirkmechanismus
Target of Action
Z-Val-ser-OH is a biochemical reagent used in proteomics research . It is primarily targeted towards serine proteases , a family of enzymes that degrade a wide range of proteins and play vital roles in a variety of biological processes .
Mode of Action
The mode of action of this compound involves interaction with its primary targets, the serine proteases. The mechanism of action of serine proteases involves several catalytic strategies that are common in enzymatic catalysis . The interaction of this compound with these enzymes results in changes to their activity, influencing the degradation of proteins.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving serine proteases. These enzymes play a role in a variety of biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, and apoptosis . By interacting with serine proteases, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that the compound has a molecular weight of 33836
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with serine proteases. By influencing the activity of these enzymes, this compound can affect the degradation of proteins and the biological processes in which these enzymes are involved .
Biochemische Analyse
Biochemical Properties
Z-Val-ser-OH plays a significant role in biochemical reactions, particularly in the study of protease activity. It interacts with various enzymes, including serine proteases, which are crucial for numerous physiological processes. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition mechanisms . The interaction between this compound and serine proteases involves the formation of a covalent bond between the serine residue of the enzyme and the carbonyl carbon of the compound, leading to the cleavage of the peptide bond .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of serine proteases, which play a critical role in cell signaling and apoptosis . By modulating the activity of these enzymes, this compound can impact cell proliferation, differentiation, and survival . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by protease-mediated signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with serine proteases. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue. This interaction leads to the cleavage of the peptide bond in this compound, resulting in the release of the serine residue and the formation of a stable acyl-enzyme intermediate . This intermediate can then be hydrolyzed to regenerate the active enzyme and release the cleaved product . The binding interactions and enzyme inhibition properties of this compound make it a valuable tool for studying protease activity and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can maintain its activity for several months when stored at appropriate temperatures . Degradation products may form over time, potentially affecting the compound’s efficacy and the outcomes of biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine protease activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys . Therefore, careful dosage optimization is essential when using this compound in animal studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to amino acid metabolism. The compound can be hydrolyzed by serine proteases to release valine and serine residues, which can then enter their respective metabolic pathways . Valine is primarily involved in carbohydrate metabolism, while serine plays a role in the synthesis of proteins, nucleotides, and phospholipids . The interaction of this compound with these metabolic pathways can influence metabolic flux and metabolite levels, potentially affecting cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and lysosomes . The compound’s activity and function can be influenced by its subcellular localization, as it may interact with different proteins and enzymes in these compartments . For example, in the cytoplasm, this compound can interact with cytosolic serine proteases, while in lysosomes, it may be involved in the degradation of intracellular proteins . The subcellular localization of this compound is likely regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Eigenschaften
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(14(20)17-12(8-19)15(21)22)18-16(23)24-9-11-6-4-3-5-7-11/h3-7,10,12-13,19H,8-9H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGEDJLONFGEL-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


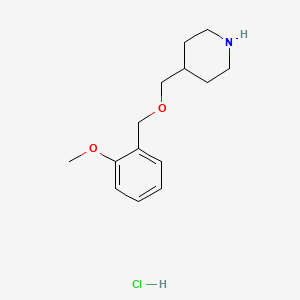
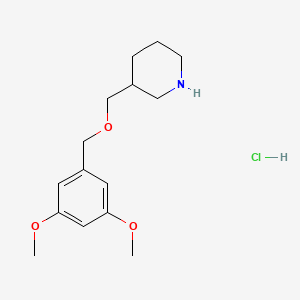
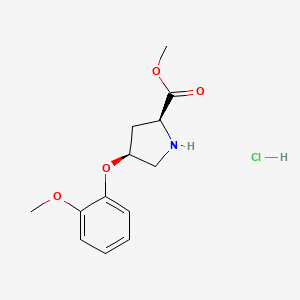

-methanone hydrochloride](/img/structure/B1456107.png)

![Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B1456110.png)

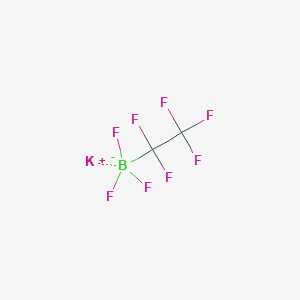
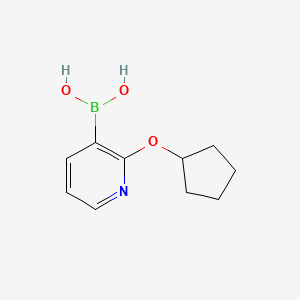

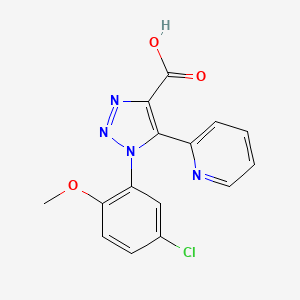
![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)

